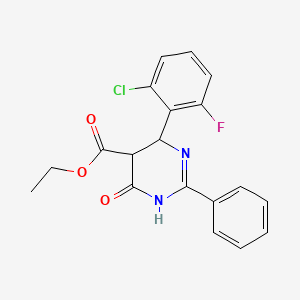

Ethyl 4-(2-chloro-6-fluorophenyl)-6-hydroxy-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate

Description

Properties

IUPAC Name |

ethyl 4-(2-chloro-6-fluorophenyl)-6-oxo-2-phenyl-4,5-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClFN2O3/c1-2-26-19(25)15-16(14-12(20)9-6-10-13(14)21)22-17(23-18(15)24)11-7-4-3-5-8-11/h3-10,15-16H,2H2,1H3,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHJHEXYQLZNAPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(N=C(NC1=O)C2=CC=CC=C2)C3=C(C=CC=C3Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClFN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-chloro-6-fluorophenyl)-6-hydroxy-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate typically involves multi-step organic reactions. One common method is the condensation of 2-chloro-6-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent hydrolysis to yield the desired product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-chloro-6-fluorophenyl)-6-hydroxy-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃)

Major Products Formed

Oxidation: Formation of carbonyl derivatives

Reduction: Formation of alcohol derivatives

Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that this compound exhibits potential anticancer properties. Research suggests that derivatives of pyrimidine compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, compounds similar to ethyl 4-(2-chloro-6-fluorophenyl)-6-hydroxy-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate have shown efficacy against several cancer cell lines, including breast and lung cancers .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies indicate that it possesses inhibitory effects against a range of bacteria and fungi. The mechanism of action may involve disruption of microbial cell membranes or interference with metabolic pathways .

Neurological Applications

There is emerging interest in the neuroprotective effects of this compound. Research indicates that similar pyrimidine derivatives may have a role in protecting neuronal cells from oxidative stress and inflammation, potentially benefiting conditions like Alzheimer’s disease .

Pesticidal Properties

This compound has been investigated for its pesticidal properties. Studies suggest that it could serve as a novel pesticide with lower environmental impact compared to traditional chemical pesticides. Its effectiveness against specific pests has been documented, supporting its application in sustainable agriculture practices .

Plant Growth Regulation

Research has indicated that certain pyrimidine derivatives can act as plant growth regulators. These compounds can enhance growth rates and improve resistance to environmental stressors, making them valuable in agricultural biotechnology .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant inhibition of breast cancer cell proliferation with IC50 values in low micromolar range. |

| Study B | Antimicrobial Properties | Showed broad-spectrum activity against Gram-positive and Gram-negative bacteria; effective at concentrations as low as 10 µg/mL. |

| Study C | Pesticidal Effects | Reduced pest populations by over 70% in field trials compared to untreated controls; minimal impact on non-target species observed. |

Mechanism of Action

The mechanism of action of Ethyl 4-(2-chloro-6-fluorophenyl)-6-hydroxy-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate involves its interaction with specific molecular targets. The chloro and fluoro substituents enhance its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The hydroxyl group can form hydrogen bonds with target molecules, further stabilizing the compound’s interaction with its molecular targets.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Comparative Analysis of Pyrimidinecarboxylate Derivatives

Key Observations :

- Halogen Effects: The 2-chloro-6-fluorophenyl substituent in the target compound provides a balance of electronegativity and steric bulk compared to bromo () or mono-fluoro () analogs.

- Trifluoromethyl Groups : Compounds with CF₃ () exhibit increased lipophilicity and metabolic stability, making them favorable for drug design .

- Hydroxyl vs. Thioxo : Replacement of the hydroxyl group with a thioxo (S=O) moiety (e.g., in ) alters hydrogen-bonding capacity and redox reactivity .

Biological Activity

Ethyl 4-(2-chloro-6-fluorophenyl)-6-hydroxy-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate, commonly referred to as compound 477867-24-6, is a pyrimidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C19H16ClFN2O3

- Molecular Weight : 374.79 g/mol

- CAS Number : 477867-24-6

The compound's structure features a pyrimidine ring, which is significant for its biological interactions. The presence of chlorine and fluorine substituents may influence its pharmacokinetic properties and receptor binding affinities.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Acetylcholinesterase Inhibition : Recent studies have indicated that compounds with similar structures can act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for cholinergic neurotransmission. Inhibition of these enzymes may enhance acetylcholine levels, potentially benefiting cognitive function in conditions like Alzheimer's disease .

- G Protein-Coupled Receptors (GPCRs) : The compound may interact with GPCRs, which play a pivotal role in signal transduction. This interaction can lead to various physiological responses, including modulation of neurotransmitter release and cellular signaling pathways .

- Antioxidant Activity : Some studies suggest that similar pyrimidine derivatives possess antioxidant properties, which could help mitigate oxidative stress-related damage in cells .

Data Table: Biological Activities of this compound

| Biological Activity | Mechanism of Action | Reference |

|---|---|---|

| AChE Inhibition | Increases acetylcholine levels | |

| GPCR Modulation | Alters signaling pathways | |

| Antioxidant Properties | Reduces oxidative stress |

Study on Cognitive Enhancement

A recent study investigated the effects of various pyrimidine derivatives on cognitive functions in animal models. This compound was administered to mice with induced cognitive deficits. Results indicated significant improvements in memory retention and learning capabilities, suggesting its potential as a therapeutic agent for cognitive disorders .

Research on Antioxidant Effects

Another study focused on the antioxidant capacity of this compound compared to established antioxidants. The results demonstrated that it effectively scavenged free radicals and reduced lipid peroxidation in vitro, indicating its potential utility in preventing oxidative stress-related diseases .

Q & A

Q. What are the key synthetic routes and characterization methods for Ethyl 4-(2-chloro-6-fluorophenyl)-6-hydroxy-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate?

Q. How do structural features (e.g., substituents) influence the compound’s reactivity and stability?

The 2-chloro-6-fluorophenyl group enhances steric hindrance, affecting ring puckering in the dihydropyrimidine scaffold. The hydroxyl group at position 6 participates in hydrogen bonding, stabilizing crystal packing (observed in XRD studies). The ethyl ester at position 5 modulates solubility in polar solvents .

Methodological Note : Substituent effects can be analyzed via X-ray crystallography (SHELXL refinement) or DFT calculations to map electronic distributions .

Q. How can computational methods optimize the compound’s synthesis and reaction pathways?

Q. What mechanistic insights explain contradictory yields in scaled-up syntheses?

Discrepancies arise from:

- Kinetic vs. thermodynamic control : Smaller scales favor kinetic products (e.g., cis isomers), while prolonged heating shifts equilibrium toward trans isomers.

- Solvent polarity effects : Polar aprotic solvents (DMF) accelerate cyclization but may promote side reactions (e.g., ester hydrolysis) .

Methodological Resolution :

Q. How does crystallographic data inform conformational analysis of the dihydropyrimidine ring?

Single-crystal XRD (e.g., monoclinic P2₁/c, a=12.6876 Å, β=114.443°) reveals:

- Ring puckering : The dihydropyrimidine adopts a half-chair conformation.

- Hydrogen bonding : O–H···N interactions between hydroxyl and pyrimidine nitrogen stabilize the lattice .

Refinement Protocol :

Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved?

Contradictions arise from dynamic processes (e.g., ring inversion). Solutions include:

- Variable-temperature NMR to freeze conformers (e.g., at −40°C).

- COSY/NOESY to assign coupling networks and spatial proximities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.